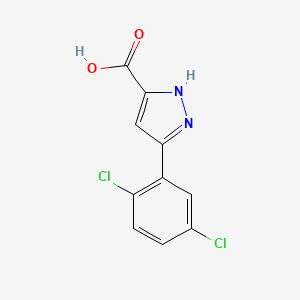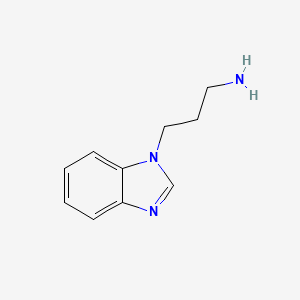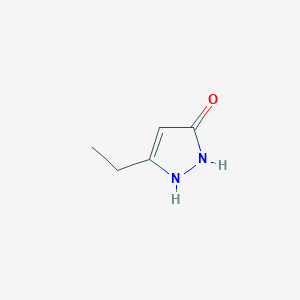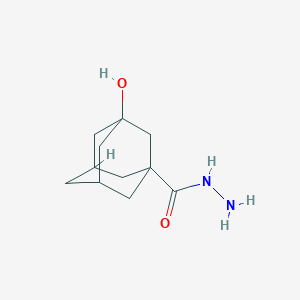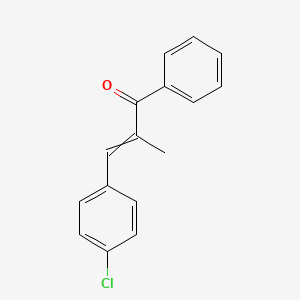![molecular formula C7H7N3 B1308285 7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3](/img/structure/B1308285.png)
7-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
7-Methyl-3H-imidazo[4,5-b]pyridine, also known as MIP, is a heterocyclic organic compound that is widely used in scientific research. It is a colorless, odorless, and non-toxic compound that is soluble in water and ethanol. MIP is a versatile compound with a wide range of applications in the fields of biochemistry and physiology. In
Scientific Research Applications
Molecular Structure and Vibrational Energy Analysis
- The molecular structure, vibrational energy levels, and potential energy distribution of 7-methyl-3H-imidazo[4,5-b]pyridine were determined using density functional theory (DFT). This compound exhibits medium-strong hydrogen bonding, impacting its vibrational spectrum and structural properties (Lorenc et al., 2008).
Synthesis and Potential Applications in Antituberculotic Activity
- A study explored the synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, investigating their potential antituberculotic activity. This highlights the role of imidazo[4,5-b]pyridine derivatives in developing new treatments for tuberculosis (Bukowski & Janowiec, 1996).
Anticancer and Antimicrobial Activity
- Research on new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives showed promising antibacterial and anticancer activities. Specific compounds demonstrated significant effects against breast cancer cell lines and microbial strains, suggesting potential in cancer and infection treatment (Shelke et al., 2017).
Fluorescent Cytokinin Analogues
- The development of fluorescent carbon-substituted cytokinin analogues, such as 7-phenylethynylimidazo[4,5-b]pyridine and its riboside, for plant studies. These compounds showed strong cytokinin activity, which is useful in understanding plant cell and tissue behavior (Nishikawa et al., 2000).
Potential Anticancer and Anti-inflammatory Agents
- Examination of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives for their potential as anticancer and anti-inflammatory agents. Some derivatives showed moderate cytotoxicity against various cancer cell lines and exhibited COX-2 inhibitory activity, indicating their therapeutic potential (Kirwen et al., 2016).
Safety and Hazards
The safety information for 7-methyl-3H-imidazo[4,5-b]pyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
- One notable example is their activity as GABA A receptor positive allosteric modulators . These receptors play a crucial role in neurotransmission and are involved in inhibitory signaling in the central nervous system.
- Upon binding to their targets, imidazopyridines can modulate cellular pathways. For instance, they activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
7-Methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as a bioisostere of purines. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[4,5-b]pyridine derivatives have been shown to act as kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases . These interactions are crucial for regulating cell cycle progression and mitosis. Additionally, this compound can interact with GABA_A receptors, acting as positive allosteric modulators . This interaction enhances the inhibitory effects of GABA, which is essential for maintaining neuronal excitability and preventing seizures.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival . These compounds can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, this compound can modulate the expression of genes involved in inflammation and immune response, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can activate GABA_A receptors by binding to allosteric sites, enhancing the inhibitory effects of GABA and reducing neuronal excitability . These molecular interactions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with nuclear receptors and transcription factors, modulating gene expression . Similarly, its localization to the mitochondria can influence mitochondrial function and apoptosis .
Properties
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHKMMWUUIOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398280 | |
| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-20-3 | |
| Record name | 27582-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 7-methyl-3H-imidazo[4,5-b]pyridine and how do these relate to its potential for forming hydrogen bonds?
A1: this compound belongs to a class of compounds characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 7th position of the latter. A key structural feature of this compound is the presence of an N-H group within the imidazole ring. This N-H group can act as a hydrogen bond donor, as demonstrated by its interaction with the nitrogen atom in the pyridine ring of an adjacent molecule. [] This interaction leads to the formation of a moderately strong N-H…N hydrogen bond, influencing the compound's crystal structure and potentially its interactions with biological targets. []
Q2: How does the position of the methyl group on the pyridine ring influence the properties of imidazo[4,5-b]pyridine derivatives?
A2: Research indicates that the position of the methyl substituent on the pyridine ring can significantly influence the properties of imidazo[4,5-b]pyridine derivatives. Specifically, it affects the proton position of the N-H group within the imidazole ring. [] This alteration can impact the strength and geometry of hydrogen bonds formed by the molecule, potentially affecting its binding affinity to biological targets and influencing its pharmacological activity.
Q3: Can you provide an example of how this compound has been modified to create a drug candidate and what biological target does this derivative interact with?
A3: E4177 (3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H- imidazo[4,5-b]pyridine) exemplifies a drug candidate derived from the this compound scaffold. [, ] E4177 acts as a potent and specific antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] This interaction effectively blocks the binding of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the AT1 receptor, E4177 effectively lowers blood pressure and has shown potential in treating cardiovascular diseases like hypertension. [, ]
Q4: How does the activity of E4177 compare to Losartan, another Angiotensin II type 1 receptor antagonist?
A4: In vitro studies comparing E4177 to Losartan, a well-known AT1 receptor antagonist, revealed that E4177 exhibited a greater potency in blocking angiotensin II binding to its receptor in both human and rabbit arteries. [] This increased potency suggests that E4177 might offer therapeutic advantages in managing cardiovascular conditions by effectively blocking the AT1 receptor at lower concentrations compared to Losartan.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)


![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)


